2,6-Difluorobenzenesulfonyl fluoride
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Overview
Description
2,6-Difluorobenzenesulfonyl fluoride is an organic compound with the molecular formula C6H3F2O2S. It is a derivative of benzenesulfonyl fluoride, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 6 positions. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Difluorobenzenesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of difluorophenyllithium with sulfuryl chloride. This reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluorobenzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate ester derivatives.
Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines and alcohols are commonly used in substitution reactions with this compound.
Oxidizing Agents: Agents like hydrogen peroxide can be used for oxidation reactions.
Major Products Formed
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Scientific Research Applications
2,6-Difluorobenzenesulfonyl fluoride has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,6-difluorobenzenesulfonyl fluoride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the presence of the sulfonyl fluoride group, which is highly electrophilic and can react with nucleophiles such as amines and thiols . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites on the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzenesulfonyl fluoride: A related compound with a single fluorine atom on the benzene ring.
2,5-Difluorobenzenesulfonyl fluoride: Another derivative with fluorine atoms at the 2 and 5 positions.
Uniqueness
2,6-Difluorobenzenesulfonyl fluoride is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and the types of products formed in chemical reactions. This positional isomerism can lead to differences in the physical and chemical properties compared to other fluorinated benzenesulfonyl fluorides .
Properties
CAS No. |
447460-43-7 |
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Molecular Formula |
C6H3F3O2S |
Molecular Weight |
196.15 g/mol |
IUPAC Name |
2,6-difluorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H3F3O2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H |
InChI Key |
UHYYSDVSOOPZMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)F)F |
Origin of Product |
United States |
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